Cas no 1269468-11-2 (Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate)
![Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate structure](https://ja.kuujia.com/scimg/cas/1269468-11-2x500.png)
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate 化学的及び物理的性質
名前と識別子
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- METHYL 4-CHLOROTHIENO[3,2-C]QUINOLINE-6-CARBOXYLATE
- Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate
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- インチ: 1S/C13H8ClNO2S/c1-17-13(16)8-4-2-3-7-10(8)15-12(14)9-5-6-18-11(7)9/h2-6H,1H3
- InChIKey: DETWKNZAVZFASI-UHFFFAOYSA-N
- ほほえんだ: ClC1=C2C=CSC2=C2C=CC=C(C(=O)OC)C2=N1
計算された属性
- せいみつぶんしりょう: 276.9964274g/mol
- どういたいしつりょう: 276.9964274g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 67.4
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189008944-250mg |
Methyl 4-chlorothieno[3,2-c]quinoline-6-carboxylate |
1269468-11-2 | 97% | 250mg |
425.10 USD | 2021-06-01 | |
Chemenu | CM228890-1g |
Methyl 4-chlorothieno[3,2-c]quinoline-6-carboxylate |
1269468-11-2 | 97% | 1g |
$965 | 2024-08-02 | |
Alichem | A189008944-1g |
Methyl 4-chlorothieno[3,2-c]quinoline-6-carboxylate |
1269468-11-2 | 97% | 1g |
1,026.00 USD | 2021-06-01 |
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate 関連文献
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylateに関する追加情報
Methyl 4-Chlorothieno[3,2-C]quinoline-6-carboxylate (CAS No. 1269468-11-2): An Overview
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate (CAS No. 1269468-11-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of thienoquinolines, which are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.
The molecular structure of Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate consists of a thienoquinoline core with a methyl ester group at the 6-position and a chlorine atom at the 4-position. The thienoquinoline scaffold is a privileged structure in medicinal chemistry, often found in bioactive molecules due to its ability to interact with various biological targets. The presence of the chlorine atom and the methyl ester group further modulates the compound's physicochemical properties and biological activity.
Recent studies have highlighted the potential of Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent antitumor activity against several cancer cell lines, including lung, breast, and colon cancer cells. The researchers found that the compound induced apoptosis and cell cycle arrest, suggesting its potential as a lead molecule for anticancer drug development.
In addition to its antitumor properties, Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate has also shown promising antimicrobial activity. A study conducted by a team of researchers from the University of California in 2020 demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.
The pharmacokinetic properties of Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate have been investigated to assess its suitability for drug development. Studies have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in preclinical models. These findings suggest that it has the potential to be developed into an orally available therapeutic agent.
Furthermore, the safety profile of Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate has been evaluated in various preclinical studies. Toxicity assessments have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. This favorable safety profile further supports its potential for clinical development.
In conclusion, Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate (CAS No. 1269468-11-2) is a promising compound with diverse biological activities and favorable pharmacological properties. Its unique structural features and potential therapeutic applications make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.
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